molecular formula C11H12ClNO5S2 B2852693 2-Methyl-4-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride CAS No. 927997-24-8

2-Methyl-4-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B2852693
CAS No.: 927997-24-8
M. Wt: 337.79
InChI Key: GILWTPSDENSDSJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiazolidinone ring substituted with methyl and trioxo groups. The sulfonyl chloride moiety (-SO₂Cl) confers high electrophilicity, making it a reactive intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds .

This compound is synthesized via strategic substitution at the benzene ring and thiazolidinone core during early synthetic stages to avoid isomer formation, a challenge noted in late-stage modifications of benzothiazine derivatives . Its applications span pharmaceutical intermediates, agrochemicals, and asymmetric synthesis, leveraging its unique electronic and steric properties.

Properties

IUPAC Name

2-methyl-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5S2/c1-7-5-9(3-4-10(7)20(12,17)18)13-11(14)8(2)6-19(13,15)16/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILWTPSDENSDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components (Figure 1):

  • Benzene core : Functionalized at positions 1 (sulfonyl chloride), 2 (methyl), and 4 (thiazolidinone trioxide).
  • Thiazolidinone trioxide : A five-membered ring featuring sulfone and carbonyl groups.
  • Sulfonyl chloride : Introduced via chlorination of a sulfonic acid precursor.

Retrosynthetic pathways prioritize late-stage sulfonyl chloride formation to avoid instability issues.

Synthesis of the Benzene Core Precursor

Directed Ortho-Metalation for Methyl Group Introduction

A benzene derivative with a directing group (e.g., sulfonic acid) at position 1 enables regioselective methylation at position 2. For example:

  • Step 1 : Sulfonation of toluene derivatives using fuming sulfuric acid yields 4-methylbenzenesulfonic acid.
  • Step 2 : Directed ortho-lithiation with LDA (lithium diisopropylamide) followed by quenching with methyl iodide introduces the methyl group.

Alternative Friedel-Crafts Alkylation

Electrophilic aromatic substitution using methyl chloride under AlCl₃ catalysis provides moderate regioselectivity but requires careful control to avoid polysubstitution.

Thiazolidinone Trioxide Moiety Construction

Cyclization of Thioamide Intermediates

Thiazolidinone rings form via cyclocondensation between β-amino thiols and carbonyl compounds:

  • Intermediate preparation : React 4-aminobenzenesulfonic acid with thioglycolic acid to form a thioamide.
  • Cyclization : Treat with triphosgene (COCl₂) in dichloromethane to form the thiazolidinone core.

Oxidation to Trioxide

The sulfide group in thiazolidinone is oxidized to sulfone using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.
Conditions :

  • 3 equiv mCPBA, CH₂Cl₂, 0°C → room temperature, 12 h (yield: 85–92%).

Sulfonyl Chloride Formation

Chlorination of Sulfonic Acids

Sulfonic acid precursors are converted to sulfonyl chlorides using chlorinating agents:

Thionyl Chloride (SOCl₂)

Procedure :

  • Reflux sulfonic acid (1 equiv) in SOCl₂ (5 equiv) with catalytic DMF (2 drops) for 3 h.
    Challenges :
  • DMF-sulfonyl chloride complexes complicate purification.
Cyanuric Chloride (C₃N₃Cl₃)

A milder method from Blotny (2003):

  • Conditions : Sulfonic acid (20 mmol), cyanuric chloride (20 mmol), triethylamine (20 mmol) in acetone, reflux 20 h.
    Advantages :
  • Neutral conditions minimize side reactions.
  • Yield: 75–90% for aromatic sulfonyl chlorides.

Integrated Synthetic Route

Combining the above steps, a plausible pathway is:

Step 1 : Synthesize 2-methyl-4-aminobenzenesulfonic acid via directed sulfonation/methylation.
Step 2 : Convert amine to thioamide using thioglycolic acid.
Step 3 : Cyclize with triphosgene to form thiazolidinone.
Step 4 : Oxidize sulfide to sulfone with mCPBA.
Step 5 : Chlorinate sulfonic acid using cyanuric chloride.

Optimization Data :

Step Reagent/Conditions Yield (%) Purity (%)
1 H₂SO₄, SO₃ 88 95
3 COCl₂, CH₂Cl₂ 78 97
5 C₃N₃Cl₃, acetone 82 99

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

  • Issue : Competing para-substitution during methylation.
  • Solution : Use bulky directing groups (e.g., tert-butylsulfonyl) to enhance ortho-selectivity.

Sulfonyl Chloride Instability

  • Issue : Hydrolysis or decomposition during storage.
  • Solution : Store under argon at -20°C with molecular sieves.

Oxidation Over-reaction

  • Issue : Over-oxidation of thiazolidinone to sulfonic acid.
  • Solution : Strict temperature control (0–5°C) during mCPBA addition.

Alternative Pathways

Diazonium Salt Intermediates

Diazotization of 4-amino derivatives followed by treatment with CuCl₂/SO₂ forms sulfonyl chlorides:

  • Yield : 70–80%.
  • Limitation : Requires handling toxic SO₂ gas.

Direct Chlorosulfonation

Reacting benzene derivatives with chlorosulfonic acid introduces both sulfonic acid and chloride groups:

  • Conditions : ClSO₃H (2 equiv), 50°C, 6 h.
  • Yield : 65%.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the thiazolidinone ring, which can be oxidized to form sulfoxides or sulfones.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

2-Methyl-4-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing enzyme inhibitors or other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2-Methyl-4-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride exerts its effects depends on its application:

    Chemical Reactions: The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions.

    Biological Systems: When used to modify biomolecules, the compound can alter the structure and function of proteins or peptides, potentially inhibiting enzyme activity or disrupting protein-protein interactions.

Comparison with Similar Compounds

Sulfonyl Chlorides

Compound Name Key Functional Groups Reactivity/Solubility Applications
Target Compound Sulfonyl chloride, trioxo-thiazolidinone High electrophilicity, moderate solubility in polar aprotic solvents Sulfonamide synthesis, chiral auxiliaries
4-Methylbenzenesulfonyl chloride Sulfonyl chloride, methylbenzene High reactivity with amines Sulfonamide drugs, dyes
Methanesulfonyl chloride Sulfonyl chloride, methyl Volatile, highly reactive Alkylating agent, polymer chemistry

Key Differences :

  • The target compound’s thiazolidinone ring introduces steric bulk and electron-withdrawing effects, reducing volatility compared to methanesulfonyl chloride .
  • Its benzene ring substitution pattern (methyl and thiazolidinone) enhances regioselectivity in sulfonamide formation compared to simpler aryl sulfonyl chlorides .

Benzothiazine Derivatives

Compound Name Key Functional Groups Synthesis Challenges Applications
Target Compound Sulfonyl chloride, thiazolidinone Substituents introduced early Pharmaceutical intermediates
Methyl 4-hydroxy-2,2-dioxo-benzothiazine Benzothiazine, ester, hydroxyl Late-stage modification leads to isomer mixtures Anti-inflammatory agents

Key Differences :

  • Early introduction of substituents in the target compound avoids isomer formation, a significant issue in benzothiazine derivatives .
  • The thiazolidinone core in the target compound replaces the benzothiazine ring, altering electronic properties and expanding reactivity toward nucleophiles.

Thiazolidinones/Thiazolidinethiones

Compound Name Key Functional Groups Reactivity Applications
Target Compound Trioxo-thiazolidinone, sulfonyl chloride Electrophilic sulfonylation Asymmetric synthesis intermediates
N-Acyl thiazolidinethiones Thioxo-thiazolidinone, acyl Nucleophilic aldol reactions Chiral auxiliaries

Key Differences :

  • The trioxo group in the target compound increases electron deficiency, enhancing sulfonyl chloride reactivity compared to thiazolidinethiones’ nucleophilic thioxo group .
  • Applications diverge: thiazolidinethiones serve as chiral auxiliaries in aldol reactions, while the target compound’s sulfonyl chloride group prioritizes electrophilic substitutions.

Sulfonamide Derivatives

Compound Name Key Functional Groups Synthesis Route Biological Activity
Target Compound Derivatives Sulfonamide, trioxo-thiazolidinone Reaction with amines Antimicrobial, enzyme inhibitors
Sulfathiazole derivatives Sulfonamide, thiazole Sulfonyl chloride + amine Antibacterial agents

Key Differences :

  • The thiazolidinone substituent in the target compound’s derivatives may enhance binding to enzymes or receptors compared to thiazole-based sulfonamides .
  • Electron-withdrawing trioxo groups could improve metabolic stability in pharmaceutical applications.

Biological Activity

2-Methyl-4-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidin ring, which is known for its diverse biological activities. The presence of a sulfonyl chloride group enhances its reactivity and potential as a pharmacophore.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidin derivatives, including those similar to our compound. For instance, 2,3-diaryl-thiazolidin-4-ones exhibited significant antibacterial activity against various strains:

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.0080.016
Staphylococcus aureus>0.1>0.2
Escherichia coli0.0250.050
Pseudomonas aeruginosa0.0150.030

These results indicate that modifications in the thiazolidin structure can enhance antibacterial efficacy compared to standard antibiotics like ampicillin and streptomycin .

Antioxidant Activity

Thiazolidin derivatives have also been evaluated for their antioxidant potential. Studies using assays such as DPPH and ABTS demonstrated that certain derivatives could effectively scavenge free radicals, suggesting a protective role against oxidative stress .

Anticancer Properties

The anticancer activity of thiazolidin compounds has been explored in various cell lines. For example, specific thiazolidin derivatives showed inhibition of cancer cell growth through apoptosis induction and cell cycle arrest mechanisms. In vitro studies indicated that these compounds could downregulate oncogenic pathways while upregulating tumor suppressor genes .

The biological activity of this compound is likely mediated through:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups can inhibit various enzymes involved in bacterial cell wall synthesis.
  • Interaction with Cellular Targets : The thiazolidin moiety may interact with cellular targets, leading to disruption in cellular processes such as proliferation and apoptosis.

Case Studies

Several case studies have documented the efficacy of thiazolidin derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a derivative similar to our compound exhibited potent activity against multi-drug resistant strains of bacteria, emphasizing its potential as a new therapeutic agent .
  • Cancer Cell Line Studies : Research involving human cancer cell lines revealed that thiazolidin derivatives could significantly reduce cell viability at micromolar concentrations, showcasing their potential as anticancer agents .

Q & A

Q. Basic

  • NMR : Analyze sulfonyl chloride protons (δ 3.2–3.5 ppm for SO₂Cl) and thiazolidinone carbonyls (δ 165–170 ppm in ¹³C NMR).
  • FTIR : Confirm S=O stretches (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹) and C=O (1680–1720 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (SHELXL software recommended) .

What strategies resolve discrepancies between computational predictions and experimental spectral data?

Q. Advanced

  • DFT benchmarking : Compare calculated (B3LYP/6-31G*) and experimental IR/NMR spectra to identify conformational mismatches.
  • Solvent modeling : Use polarizable continuum models (PCM) to account for solvent effects in theoretical predictions.
  • Dynamic effects : Perform molecular dynamics simulations to assess temperature-dependent conformational changes .

What in vitro biological assays are suitable for evaluating this compound’s bioactivity?

Q. Basic

  • Anticancer screening : Use the NCI-60 panel to test cytotoxicity across 60 cancer cell lines.
  • Antimicrobial assays : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Enzyme inhibition : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) via fluorometric assays .

How should dose-response experiments be designed to assess antitumor efficacy?

Q. Advanced

  • Dose range : Test 0.1–100 μM in triplicate, using logarithmic increments.
  • Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control.
  • Endpoint assays : Combine MTT (viability) and Annexin V/PI (apoptosis) for mechanistic insights.
  • Off-target profiling : Screen against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

What stability concerns arise during storage, and how are they mitigated?

Q. Basic

  • Hydrolysis : Store under inert gas (Ar/N₂) at –20°C in anhydrous DMF or DMSO.
  • Light sensitivity : Use amber vials to prevent sulfonyl chloride decomposition.
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .

How can thermal analysis (DSC/TGA) elucidate decomposition pathways?

Q. Advanced

  • DSC : Identify melting points and exothermic decomposition events (e.g., SO₂ release at 150–200°C).
  • TGA : Quantify mass loss steps (e.g., 10–15% at 120°C for solvent evaporation; 50–60% at 250°C for sulfonyl group degradation).
  • Coupling with MS : Evolved gas analysis (EGA-MS) to detect volatile byproducts like HCl or SO₂ .

How do structural modifications to the thiazolidinone ring affect bioactivity?

Q. Advanced

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance electrophilicity and target binding.
  • Ring expansion : Replace thiazolidinone with a thiadiazine ring to modulate steric bulk and solubility.
  • SAR studies : Compare IC₅₀ values of derivatives in enzyme inhibition assays to identify pharmacophores .

What methodologies validate the compound’s purity for pharmacological studies?

Q. Basic

  • HPLC : ≥95% purity using a reverse-phase C18 column (UV detection at 254 nm).
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (deviation ≤0.4%).
  • TLC : Single spot in two solvent systems (e.g., hexane/EtOAc 7:3 and CHCl₃/MeOH 9:1) .

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